6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It can be useful in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . These synthetic strategies and approaches have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine includes a bromine atom attached to the pyrazolo[4,3-b]pyridine ring and a methyl group attached to the nitrogen atom of the pyrazole ring . The InChI string isInChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3
. Physical And Chemical Properties Analysis
The molecular weight of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is 212.05 g/mol . It has a topological polar surface area of 30.7 Ų and a complexity of 153 . The compound has no rotatable bonds and does not act as a hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolopyridine Derivatives
The core structure of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine serves as a key intermediate in the synthesis of various pyrazolopyridine derivatives. These derivatives are synthesized using different strategies and have been the subject of extensive research due to their potential biological activities .
Biomedical Applications
This compound and its derivatives exhibit a range of biomedical applications. They have been studied for their potential use in treating diseases such as viral infections, inflammation, tumors, cardiovascular diseases, and bacterial infections . The structural analogy to purine bases makes them particularly interesting for medicinal chemistry.
Central Nervous System (CNS) Drug Development
Pyrazolopyridines, including 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, are promising substrates for the development of drugs targeting the CNS. They have been explored for their potential to treat various CNS disorders due to their ability to cross the blood-brain barrier and interact with CNS receptors .
Cancer Research
The derivatives of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their anticancer properties. They are investigated for their role in inhibiting tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .
Antagonists of Hormone Receptors
These compounds have been studied as antagonists of various hormone receptors, such as the corticotropin growth factor receptor and cholecystokinin hormones. By inhibiting these receptors, they could potentially be used to treat diseases related to hormone imbalances .
Cardiovascular Therapeutics
Research has also explored the use of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives in cardiovascular therapeutics. Their structural features allow them to interact with biological targets involved in cardiovascular diseases, offering a pathway for the development of new cardiovascular drugs .
Zukünftige Richtungen
The future directions for the study of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine could involve further exploration of its potential as a small-molecule inhibitor targeting the PD-1/PD-L1 interaction . Additionally, its role in the synthesis of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors could be further investigated .
Eigenschaften
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUVAQITSJBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654012 | |
Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1150617-56-3 | |
Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.